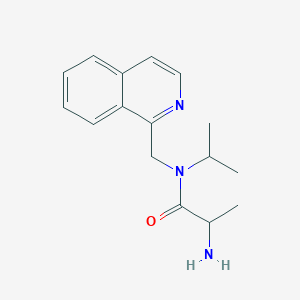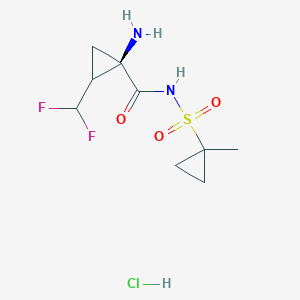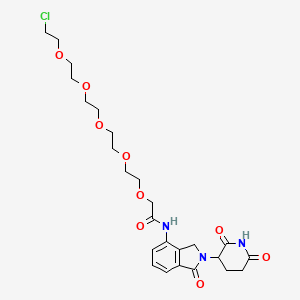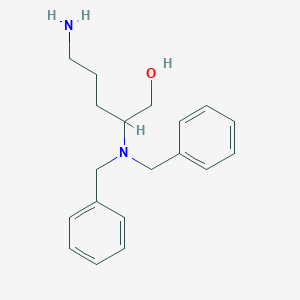
2-amino-N-(isoquinolin-1-ylmethyl)-N-propan-2-ylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-N-isopropyl-N-(isoquinolin-1-ylmethyl)propanamide is a compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used as scaffolds in drug discovery and development
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-isopropyl-N-(isoquinolin-1-ylmethyl)propanamide typically involves the alkylation of isoquinoline derivatives. One efficient method involves the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
Industrial Production Methods: Industrial production methods for this compound may involve the use of metal catalysts or catalyst-free processes. For example, the tandem nucleophilic addition and cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst has been reported as an efficient method for synthesizing isoquinoline derivatives . Additionally, catalyst-free synthesis methods utilizing hetaryl ureas and alcohols have been developed for the production of N-isoquinolin-1-yl carbamates .
化学反応の分析
Types of Reactions: (S)-2-Amino-N-isopropyl-N-(isoquinolin-1-ylmethyl)propanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include metal catalysts, such as copper(I) for intramolecular cyclization reactions , and mild oxidizing agents for the oxidation of iminium salts . The reaction conditions are typically mild, allowing for high yields and functional group tolerance.
Major Products: The major products formed from these reactions include N-substituted 3,4-dihydroisoquinolinone derivatives and isoquinoline N-oxides . These products are valuable intermediates in the synthesis of various biologically active compounds.
科学的研究の応用
(S)-2-Amino-N-isopropyl-N-(isoquinolin-1-ylmethyl)propanamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology and medicine, isoquinoline derivatives are known for their pharmacological properties, including anti-cancer, anti-malarial, and neuroprotective activities .
作用機序
The mechanism of action of (S)-2-Amino-N-isopropyl-N-(isoquinolin-1-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds: Similar compounds to (S)-2-Amino-N-isopropyl-N-(isoquinolin-1-ylmethyl)propanamide include other isoquinoline derivatives, such as N-alkylated 3,4-dihydroisoquinolinones and N-isoquinolin-1-yl carbamates . These compounds share similar structural features and biological activities.
Uniqueness: What sets (S)-2-Amino-N-isopropyl-N-(isoquinolin-1-ylmethyl)propanamide apart is its specific substitution pattern and stereochemistry, which may confer unique pharmacological properties and reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C16H21N3O |
|---|---|
分子量 |
271.36 g/mol |
IUPAC名 |
2-amino-N-(isoquinolin-1-ylmethyl)-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C16H21N3O/c1-11(2)19(16(20)12(3)17)10-15-14-7-5-4-6-13(14)8-9-18-15/h4-9,11-12H,10,17H2,1-3H3 |
InChIキー |
YFWLBIXHFIYWQW-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(CC1=NC=CC2=CC=CC=C21)C(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 3-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-1-yl)azetidine-1-carboxylate](/img/structure/B14776258.png)
![N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14776263.png)
![1-[(2-Fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride](/img/structure/B14776269.png)

![Methyl 5-amino-4'-chloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14776297.png)
![4-bromo-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide](/img/structure/B14776305.png)
![(2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14776316.png)

![4-methylsulfanyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14776327.png)

![N-cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}propanoate](/img/structure/B14776334.png)
![1,2-Dihydro-4-methoxythieno[3,2-D]pyrimidine](/img/structure/B14776337.png)

